(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid
Overview
Description
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is a chemical compound with the CAS Number: 874289-41-5. It has a molecular weight of 259.04 and its IUPAC name is 5-(anilinocarbonyl)-2-fluorophenylboronic acid .
Molecular Structure Analysis
The InChI code for (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is 1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) .Chemical Reactions Analysis
While specific chemical reactions involving (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid are not available, boronic acids are generally known to participate in various types of reactions, including Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Suzuki-Miyaura Cross-Coupling Reactions
“(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid” can be used as a reactant in Suzuki-Miyaura cross-coupling reactions. This is a type of palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-carbon bonds between a boronic acid and an aryl or vinyl halide. This reaction is widely used in the synthesis of complex organic compounds, including pharmaceuticals, agrochemicals, and organic materials .
Synthesis of Molecular Switches
The compound may be involved in the synthesis of molecular switches. Molecular switches can change their physical or chemical state upon external stimuli, such as light, pH, or electric field. These switches have potential applications in molecular electronics and photonics .
Preparation of Anion Receptors
Phenylboronic acids are known to be used in the preparation of anion receptors, which are important for polymer electrolytes. Polymer electrolytes are used in various types of batteries and fuel cells, and enhancing their properties can lead to more efficient energy storage systems .
Rhodium-Catalyzed Arylation
The compound could be used in rhodium-catalyzed arylation processes to synthesize trisubstituted allylic alcohols. These alcohols are valuable intermediates in organic synthesis and can lead to the production of various pharmaceuticals and fine chemicals .
Antitumor Agents
Boronic acids can be reactants for the preparation of inhibitors of kinesin spindle protein (KSP), which are potential antitumor agents. KSP inhibitors can disrupt mitosis in cancer cells, leading to cell death .
Fluorescent Sensing of Glucose
Phenylboronic acids have been utilized for fluorescent sensing of glucose. A derivative like “(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid” could potentially be used to develop rapid fluorescent sensors for glucose, which is crucial for diabetes management .
Sensing Applications
Boronic acids interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications. These interactions can be exploited in the development of sensors for environmental monitoring or medical diagnostics .
Safety and Hazards
Mechanism of Action
Target of Action
Boronic acids are generally known for their role in the suzuki-miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling process, which allows the formation of carbon-carbon bonds by coupling a boronic acid with a halide or pseudo-halide .
Mode of Action
The mode of action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is likely related to its role in the Suzuki-Miyaura cross-coupling reaction. In this reaction, the boronic acid acts as a nucleophile, transferring an organic group from boron to palladium . This process is known as transmetalation .
Biochemical Pathways
The Suzuki-Miyaura cross-coupling reaction, in which (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid participates, is a key biochemical pathway. This reaction is widely used in organic synthesis for the construction of carbon-carbon bonds . The downstream effects of this reaction include the synthesis of various biologically active compounds and complex organic molecules .
Result of Action
The result of the action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid is the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds, including biologically active molecules and complex organic structures .
Action Environment
The action of (2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid, like other boronic acids, can be influenced by various environmental factors. For instance, the Suzuki-Miyaura cross-coupling reaction is typically performed under mild conditions and is tolerant to various functional groups . Additionally, the compound should be stored in an inert atmosphere at room temperature , indicating that its stability and efficacy could be affected by factors such as temperature and exposure to oxygen.
properties
IUPAC Name |
[2-fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BFNO3/c15-12-7-6-9(8-11(12)14(18)19)13(17)16-10-4-2-1-3-5-10/h1-8,18-19H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNJJUAJHTJOKIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BFNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40660248 | |
Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-(phenylcarbamoyl)phenyl)boronic acid | |
CAS RN |
874289-41-5 | |
Record name | [2-Fluoro-5-(phenylcarbamoyl)phenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40660248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.